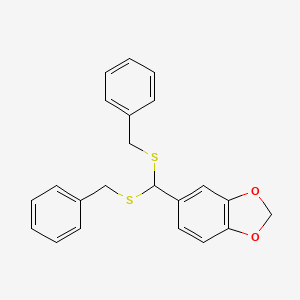

Piperonal, dibenzylmercaptal

Description

Contextualization within Modern Dithioacetal Chemistry and Applications

Dithioacetals are a cornerstone of modern organic synthesis, primarily serving as robust protecting groups for carbonyl functionalities. Their stability under both acidic and basic conditions, a feature not shared by their oxygen-containing counterparts (acetals and ketals), makes them invaluable in complex, multi-step syntheses. The formation of a dithioacetal from an aldehyde, such as piperonal (B3395001), and a thiol, like benzyl (B1604629) mercaptan, effectively masks the electrophilic nature of the carbonyl carbon, allowing for selective reactions at other sites within the molecule.

Beyond their protective role, dithioacetals are pivotal in "umpolung" chemistry, a concept that inverts the normal polarity of a functional group. The protons on the carbon atom between the two sulfur atoms of a dithioacetal are rendered acidic and can be removed by a strong base. The resulting carbanion, a nucleophilic acyl anion equivalent, can then participate in carbon-carbon bond-forming reactions with various electrophiles. This reactivity transforms the typically electrophilic carbonyl carbon into a nucleophilic center, opening up a wide array of synthetic possibilities.

The application of dithioacetals extends to their conversion into other functional groups. For instance, they can be hydrolyzed back to the parent carbonyl compound using various reagents, or they can be reduced to yield a methylene (B1212753) group. This versatility solidifies their position as crucial intermediates in the synthesis of complex natural products and pharmaceutical agents.

Significance of Piperonal-Derived Building Blocks in Complex Organic Synthesis

Piperonal, also known as heliotropin, is a naturally occurring aromatic aldehyde with a distinctive cherry-like scent. wikipedia.org Its structure, featuring a 1,3-benzodioxole (B145889) moiety, makes it a valuable starting material in the synthesis of a wide range of more complex molecules. The methylenedioxy group is a common structural motif in many natural products and pharmacologically active compounds.

The conversion of piperonal into derivatives like its dibenzylmercaptal transforms it into a versatile building block. By protecting the aldehyde functionality, other transformations can be carried out on the aromatic ring or any side chains that might be present. For example, electrophilic aromatic substitution reactions could be performed on the benzodioxole ring, or modifications could be made to other substituents, without interference from the highly reactive aldehyde group.

Furthermore, the piperonal-derived dithioacetal can be used in the aforementioned umpolung strategy to introduce the piperonyl group into a target molecule nucleophilically. This is particularly significant in the synthesis of various alkaloids, lignans, and other natural products that contain the piperonyl moiety. The stability and specific reactivity of the dithioacetal make it a reliable tool for incorporating this important structural unit.

Structural and Mechanistic Relevance of Dibenzylmercaptals in Synthetic Design

The choice of benzyl mercaptan for the formation of a dithioacetal from piperonal is of strategic importance. The resulting dibenzylmercaptal possesses specific structural and mechanistic features that are advantageous in synthetic design. The benzyl groups offer a degree of steric bulk, which can influence the stereochemical outcome of subsequent reactions.

Mechanistically, the formation of piperonal, dibenzylmercaptal proceeds via the acid-catalyzed reaction of piperonal with two equivalents of benzyl mercaptan. The reaction involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the thiol to form a hemithioacetal. Subsequent protonation of the hydroxyl group and its elimination as water, followed by the attack of a second thiol molecule, yields the stable dithioacetal.

The deprotection of the dibenzylmercaptal to regenerate the piperonal aldehyde can be achieved under specific conditions, often involving reagents like mercury(II) salts, N-bromosuccinimide, or oxidative methods. The choice of deprotection conditions is crucial to ensure the survival of other functional groups within the molecule. The use of benzyl groups in the mercaptal also allows for deprotection via hydrogenolysis, a milder method that can be advantageous in the presence of sensitive functional groups. This added flexibility in the deprotection step is a key consideration in the strategic planning of a complex synthesis.

Compound Information

| Compound Name |

| Piperonal |

| Benzyl mercaptan |

| This compound |

| Hemithioacetal |

| N-bromosuccinimide |

| Mercury(II) salts |

Physicochemical Properties of Piperonal

| Property | Value |

| Molecular Formula | C8H6O3 |

| Molar Mass | 150.13 g/mol nih.gov |

| Appearance | Colorless lustrous crystals nih.gov |

| Melting Point | 37 °C (99 °F) wikipedia.org |

| Boiling Point | 263 °C (505 °F) wikipedia.org |

| Solubility in water | Slightly soluble nih.gov |

| IUPAC Name | 1,3-benzodioxole-5-carbaldehyde nih.gov |

Properties

CAS No. |

4720-67-6 |

|---|---|

Molecular Formula |

C22H20O2S2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

5-[bis(benzylsulfanyl)methyl]-1,3-benzodioxole |

InChI |

InChI=1S/C22H20O2S2/c1-3-7-17(8-4-1)14-25-22(26-15-18-9-5-2-6-10-18)19-11-12-20-21(13-19)24-16-23-20/h1-13,22H,14-16H2 |

InChI Key |

KWUQLYZNZIXVAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperonal, Dibenzylmercaptal

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of a molecule with multiple reactive sites is a cornerstone of modern organic synthesis. In the context of synthesizing Piperonal (B3395001), dibenzylmercaptal from piperonal, the primary challenge lies in the chemoselective reaction of the aldehyde group in the presence of the methylenedioxy bridge and the aromatic ring.

The inherent reactivity of the aldehyde carbonyl group makes it the primary site for nucleophilic attack by benzyl (B1604629) mercaptan. The electron-donating nature of the methylenedioxy group activates the aromatic ring towards electrophilic substitution; however, the conditions for mercaptal formation are typically controlled to favor the carbonyl addition. The use of specific catalysts can further enhance this chemoselectivity. For instance, in related systems, it has been demonstrated that by carefully selecting the catalyst and reaction conditions, functionalization can be directed to a specific site. While direct studies on the regioselective functionalization of the piperonal ring during mercaptal formation are not extensively documented, the principles of directing group chemistry could theoretically be applied. For example, strategic placement of a directing group on the aromatic ring could influence the reactivity of adjacent positions, although this would represent a more complex, multi-step approach to a substituted derivative of Piperonal, dibenzylmercaptal.

Catalytic Approaches for Mercaptal Formation and Derivatization

The formation of thioacetals is most commonly achieved through the acid-catalyzed reaction of a carbonyl compound with thiols. organic-chemistry.org In the synthesis of this compound, various catalytic systems can be employed to promote the condensation of piperonal with benzyl mercaptan. These catalysts facilitate the reaction by activating the carbonyl group towards nucleophilic attack.

Lewis acids are among the most effective catalysts for this transformation. A range of Lewis acids have been shown to catalyze the formation of thioacetals from aromatic aldehydes with high efficiency. acs.org The choice of catalyst can significantly impact the reaction rate and yield.

Table 1: Comparison of Lewis Acid Catalysts for Thioacetalization of Aromatic Aldehydes (Analogous Systems) This table presents data for the thioacetalization of benzaldehyde (B42025) with various thiols as a representative model for the synthesis of this compound, due to the lack of specific data for the target compound.

| Catalyst | Thiol | Solvent | Time (h) | Yield (%) |

| BF₃·OEt₂ | Ethanethiol | Dichloromethane (B109758) | 2 | 95 |

| ZnCl₂ | 1,2-Ethanedithiol | Dichloromethane | 4 | 92 |

| Sc(OTf)₃ | Propanethiol | Acetonitrile | 1 | 98 |

| InCl₃ | Benzyl mercaptan | Tetrahydrofuran | 3 | 94 |

| Bi(OTf)₃ | Benzyl mercaptan | Dichloromethane | 1.5 | 96 |

Beyond traditional Lewis acids, other catalytic systems have been developed. Iodine has been reported as a mild and efficient catalyst for thioacetalization under solvent-free conditions. organic-chemistry.org This method offers the advantage of simplicity and avoids the use of metallic catalysts. Furthermore, solid-supported catalysts, such as silica (B1680970) gel impregnated with p-toluenesulfonic acid, provide a heterogeneous catalytic system that simplifies product purification. organic-chemistry.org

Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, several strategies can be adopted to enhance the environmental sustainability of the process.

The use of greener solvents is a primary consideration. Traditional solvents like dichloromethane can be replaced with more environmentally benign alternatives such as ethanol, water, or even solvent-free conditions. Solvent-free reactions, where the reactants themselves act as the solvent, are particularly attractive as they minimize waste generation. organic-chemistry.org

The development of reusable catalysts is another key aspect of green chemistry. Heterogeneous catalysts, such as zeolites or polymer-supported catalysts, can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Furthermore, energy efficiency can be improved by employing alternative energy sources like microwave irradiation or ultrasound, which can often accelerate reaction rates and reduce reaction times. Photo-organocatalytic methods have also emerged as a green alternative for the synthesis of acetals and thioacetals, utilizing light as an energy source to drive the reaction. rsc.org

Table 2: Green Synthetic Approaches to Thioacetal Formation (Analogous Systems) This table showcases green methodologies for the synthesis of thioacetals from aromatic aldehydes, providing a framework for the green synthesis of this compound.

| Method | Catalyst/Conditions | Solvent | Advantages |

| Solvent-free | Iodine | None | Reduced waste, simple workup |

| Microwave-assisted | Montmorillonite K-10 | None | Rapid reaction times, high yields |

| Ultrasound-assisted | p-Toluenesulfonic acid | Water | Energy efficient, use of green solvent |

| Photocatalysis | Eosin Y / Blue LED | Acetonitrile | Mild conditions, use of visible light |

Exploration of Novel Precursors and Reaction Conditions

The exploration of novel reaction conditions also plays a crucial role in advancing the synthesis. The use of microfluidic reactors, for example, can offer precise control over reaction parameters, leading to improved yields and selectivity. High-throughput screening of various catalysts and reaction conditions can also accelerate the discovery of optimal synthetic protocols.

The use of protected thiol precursors, such as thiolactones, represents an innovative approach to handling odorous thiols. ugent.be These precursors can be activated in situ to generate the thiol, which then reacts with the aldehyde. This strategy improves the handling of reagents and can be integrated into one-pot procedures.

Chemical Reactivity and Mechanistic Pathways of Piperonal, Dibenzylmercaptal

Investigation of Nucleophilic and Electrophilic Reactivity

Piperonal (B3395001), dibenzylmercaptal exhibits both nucleophilic and electrophilic characteristics due to its diverse functional groups.

Electrophilic Reactivity: The primary electrophilic center in the parent aldehyde, piperonal, is the carbonyl carbon. wikipedia.org In piperonal, dibenzylmercaptal, this electrophilicity is masked. However, the aromatic ring can undergo electrophilic aromatic substitution. The methylenedioxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack, primarily at the positions ortho to it. Conversely, the dibenzylmercaptal group, being electron-withdrawing, would deactivate the ring. The interplay of these groups directs incoming electrophiles.

Nucleophilic Reactivity: The sulfur atoms are the primary nucleophilic centers in the molecule. Their lone pairs of electrons can attack a wide range of electrophiles. This nucleophilic character is fundamental to the reactions of mercaptans and thioacetals. hw.ac.uk For example, the reaction of mercaptans with alkylating agents or their addition to activated double bonds proceeds via the nucleophilic attack of the sulfur atom.

Furthermore, the benzylic protons on the dibenzyl groups could potentially be abstracted by a strong base, creating a carbanionic species that is stabilized by the adjacent sulfur atom. This would create a new nucleophilic center at the benzylic carbon, allowing for further functionalization. The reactivity of benzylic positions is a well-established area of organic chemistry, with reactions proceeding via both SN1 and SN2 mechanisms depending on the conditions. khanacademy.org

Oxidative and Reductive Manipulations of the Mercaptal Moiety

The mercaptal and the parent aldehyde functionalities can undergo a variety of oxidative and reductive transformations.

Oxidative Manipulations: The sulfur atoms of the mercaptal group are susceptible to oxidation. Treatment with oxidizing agents can convert the thioacetal to the corresponding disulfide. For example, benzyl (B1604629) mercaptan can be oxidized to dibenzyl disulfide using agents like hydrogen peroxide or dimethyl sulfoxide. google.comresearchgate.net A variety of catalysts can be employed to facilitate this oxidation. google.com Milder oxidation might yield sulfoxides, while stronger conditions could lead to sulfones.

The original aldehyde group of piperonal can be oxidized to piperonylic acid. wikipedia.org This transformation would typically require the deprotection of the mercaptal first, as the mercaptal group itself is sensitive to oxidation.

| Oxidizing Agent | Reactant | Product | Conditions | Reference |

| Dimethyl Sulfoxide | Mercaptan | Disulfide | 30-110 °C | google.com |

| Hydrogen Peroxide | Benzyl Mercaptan | Dibenzyl Disulfide | Room Temperature, with catalyst (e.g., NaI) | researchgate.net |

| Oxygen | Mercaptan | Disulfide | Basic catalyst | google.com |

Reductive Manipulations: The aldehyde group of piperonal can be reduced to its corresponding alcohol, piperonyl alcohol. wikipedia.org This is a standard transformation for aldehydes. A significant reaction of thioacetals is their reductive desulfurization. Reagents like Raney nickel can cleave the C-S bonds and replace them with C-H bonds, effectively converting the thioacetal back to a methylene (B1212753) group. This reaction is a powerful tool in organic synthesis for the deoxygenation of carbonyl compounds.

In-depth Mechanistic Investigations Using Advanced Spectroscopic and Computational Techniques

Understanding the intricate reaction mechanisms of molecules like this compound relies heavily on modern analytical techniques.

Advanced Spectroscopic Techniques: A suite of spectroscopic methods is essential for the characterization of reactants, intermediates, and products. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure of the products of a reaction. Multidimensional NMR techniques can help to establish through-bond and through-space correlations, providing unambiguous structural assignments. numberanalytics.com

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying the components of a reaction mixture. acs.org High-resolution mass spectrometry provides exact mass measurements, allowing for the determination of elemental compositions.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For example, the disappearance of the C=O stretch of an aldehyde and the appearance of an O-H stretch would indicate a successful reduction.

UV-Visible Spectroscopy: This technique is useful for studying conjugated systems, such as the aromatic ring in this compound, and can be used to monitor reactions involving changes in conjugation. mdpi.com

The combination of these computational and spectroscopic tools allows for a comprehensive investigation of the chemical reactivity and mechanistic pathways of complex molecules. mdpi.comuts.edu.aulibretexts.org

| Technique | Application in Studying this compound Reactivity | Reference |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reactive sites, calculating energetic barriers. | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile reaction products and intermediates. | acs.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of starting materials and products. | numberanalytics.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring their transformation during a reaction. | nih.gov |

Strategic Applications of Piperonal, Dibenzylmercaptal in Advanced Organic Synthesis

Role as a Versatile Synthon for Carbonyl Masking and Unmasking

Piperonal (B3395001), dibenzylmercaptal serves as a robust protecting group for the formyl functionality of piperonal. The formation of the dibenzylmercaptal, a type of dithioacetal, effectively masks the electrophilic nature of the aldehyde, rendering it stable to a variety of nucleophilic and basic conditions under which an unprotected aldehyde would react.

The synthesis of Piperonal, dibenzylmercaptal typically involves the reaction of piperonal with two equivalents of benzyl (B1604629) mercaptan (phenylmethanethiol) under acidic catalysis. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or Brønsted acids are commonly employed to facilitate this condensation reaction.

Table 1: Conditions for the Formation of Dithioacetals

| Aldehyde/Ketone | Thiol | Catalyst | Solvent | Yield (%) |

| Benzaldehyde (B42025) | Benzyl Mercaptan | BF₃·OEt₂ | Dichloromethane (B109758) | High |

| Piperonal | Benzyl Mercaptan | HCl | Ethanol | Good |

| Various Aldehydes | Various Thiols | Iodine | Acetonitrile | >90 |

The unmasking, or deprotection, of the dithioacetal to regenerate the parent aldehyde is a critical step. This can be achieved under various oxidative or hydrolytic conditions. Reagents such as mercury(II) salts, N-bromosuccinimide (NBS), or iodine in the presence of an oxidant are effective for this transformation. A particularly mild method involves the use of hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, which is advantageous for substrates sensitive to harsh conditions nih.gov.

Table 2: Reagents for the Deprotection of Dithioacetals

| Dithioacetal Substrate | Reagent | Solvent | Product |

| 2-(3,4-methylenedioxyphenyl)-1,3-dithiane | 30% H₂O₂ / I₂ (cat.) | Aqueous SDS | Piperonal |

| General dithioacetals | HgCl₂ / CaCO₃ | Aqueous Acetonitrile | Corresponding Aldehyde |

| General dithioacetals | N-Bromosuccinimide | Acetone/Water | Corresponding Aldehyde |

The stability of the dithioacetal group allows for chemical modifications on other parts of the molecule that would be incompatible with a free aldehyde. Furthermore, the methine proton of the dithioacetal can be deprotonated using a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This "umpolung" (polarity inversion) of the carbonyl carbon is a powerful tool in C-C bond formation, allowing the former aldehyde carbon to act as an acyl anion equivalent.

Utility in the Construction of Diverse Heterocyclic Systems

While direct examples of this compound being used to construct heterocyclic systems are not extensively documented, the 1,3-benzodioxole (B145889) moiety is a common scaffold in many biologically active heterocyclic compounds. The protected aldehyde functionality in this compound allows for synthetic manipulations at the aromatic ring, which can then be followed by deprotection and subsequent cyclization reactions to form heterocycles.

For instance, electrophilic aromatic substitution reactions could be performed on the benzodioxole ring, followed by deprotection of the aldehyde and condensation with a suitable dinucleophile to construct a heterocyclic ring. A documented example of building heterocycles from a related 1,3-benzodioxole derivative involves a Suzuki-Miyaura coupling reaction on a bromo-substituted benzodioxole, followed by further transformations to yield complex triazole derivatives researchgate.networldresearchersassociations.com.

Table 3: Examples of Heterocyclic Systems Derived from 1,3-Benzodioxole

| Starting Material | Key Reaction | Heterocyclic Product |

| (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol | Huisgen 1,3-dipolar cycloaddition, Suzuki-Miyaura coupling | 1,2,3-Triazole derivatives |

| 2-(Formylphenyl)acrylates | Tandem reaction with phenacylazide | 2H-isoindolin-1,3-ylidenes rsc.org |

Development of Stereoselective Synthetic Pathways via Mercaptal Intermediates

Dithioacetals can play a crucial role in stereoselective synthesis. Chiral dithioacetals, or the use of dithioacetals in conjunction with chiral catalysts, can lead to high levels of stereocontrol in organic reactions. While specific studies on the stereoselective applications of this compound are not prominent, the principles can be illustrated by related systems. For example, prolinal dithioacetals have been successfully employed as organocatalysts in the highly stereoselective Michael addition of ketones and aldehydes to β-nitrostyrenes.

In such a context, this compound, if modified to incorporate a chiral auxiliary or used with a chiral catalyst, could potentially direct the stereochemical outcome of reactions at or near the dithioacetal group.

Integration into Dynamic Covalent Chemistry and Supramolecular Architectures

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic molecular systems. Thioacetal formation and exchange can, in principle, be utilized in DCC, although this is less common than other reversible reactions like imine or disulfide exchange. The reversible nature of the carbon-sulfur bonds in dithioacetals could potentially be exploited to create adaptive materials or complex molecular assemblies.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. While this compound itself is a single molecule, it could be functionalized to act as a building block (a tecton) for larger supramolecular structures. The aromatic rings of the benzyl groups and the benzodioxole core can participate in π-π stacking interactions, which are common driving forces in the formation of supramolecular assemblies. For instance, dithiocarbamate (B8719985) ligands containing heterocyclic rings have been shown to form intriguing supramolecular architectures through a network of intermolecular interactions nih.gov.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Piperonal (B3395001), dibenzylmercaptal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Piperonal, dibenzylmercaptal is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons of the benzodioxole ring system would typically appear as a set of multiplets in the aromatic region. The single proton of the central methine group (CH) is expected to produce a singlet. The methylene (B1212753) protons (CH₂) of the two benzyl (B1604629) groups would likely appear as a singlet or a pair of doublets if they are diastereotopic. Finally, the protons of the two phenyl rings of the benzyl groups would also generate signals in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the benzodioxole ring, the methine carbon, the methylene carbons of the benzyl groups, and the carbons of the phenyl rings. The chemical shift of the methine carbon directly attached to the two sulfur atoms would be particularly characteristic. In a study on a benzylsulfanyl-triazolyl-indole scaffold, the methylene carbon of the benzyl group attached to a sulfur atom showed a signal at 35.09 ppm, confirming the S-alkylation. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzodioxole Aromatic CH | 6.7 - 6.9 | 108 - 122 |

| Benzodioxole Methylene O-CH₂-O | ~5.9 | ~101 |

| Methine S-CH-S | ~5.0 - 5.5 | 50 - 60 |

| Benzyl CH₂ | ~3.6 - 3.8 | 35 - 40 |

| Phenyl Aromatic CH | 7.2 - 7.4 | 127 - 138 |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and should be considered illustrative.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₂₂H₂₀O₂S₂), the molecular weight is 380.53 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 380. The fragmentation pattern would likely involve cleavage of the carbon-sulfur bonds, leading to the formation of benzyl (C₇H₇⁺, m/z 91) and piperonyl (C₈H₇O₂⁺, m/z 149) fragments. The presence of these characteristic fragments would provide strong evidence for the structure of the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy.

While direct mass spectrometry data for this compound is not available in the provided search results, studies on related 1,3-benzodioxole (B145889) derivatives demonstrate the utility of this technique for their characterization. researchgate.netmzcloud.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C-O-C stretching of the benzodioxole ring, and the C-S stretching of the thioacetal linkage. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy group are expected in the region of 1250-1040 cm⁻¹. The C-S stretching vibrations are generally weaker and appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The S-S bond, for instance, gives a characteristic Raman signal, and C-S bonds are also Raman active. nih.gov This technique could be particularly useful for observing the symmetric vibrations of the molecule and the sulfur-related functional groups.

The synthesis of various 1,3-benzodioxole derivatives has been characterized using IR spectroscopy, confirming the presence of key functional groups. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

For this compound, a single-crystal X-ray structure would confirm the connectivity of the atoms and reveal the spatial arrangement of the benzodioxole and benzyl groups. Several crystal structures of related 1,3-benzodioxole derivatives have been reported, providing insights into their molecular geometries and intermolecular interactions in the solid state. nih.govresearchgate.netresearchgate.net For instance, the crystal structure of a thiazolidine-4-one derivative containing a 1,3-benzodioxole moiety revealed that the benzodioxole ring is essentially planar. nih.gov Similarly, the structure of 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol has been determined, showing the arrangement of the benzyl and phenyl groups around the central methine carbon. nih.gov

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

Chromatographic and electrophoretic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are widely used to separate components of a mixture and to determine the purity of a substance. For a relatively non-volatile compound like this compound, HPLC would be the more suitable technique. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, could be developed to analyze the purity of the compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a compound. During the synthesis of this compound, TLC could be used to track the consumption of the starting materials (piperonal and benzyl mercaptan) and the formation of the product. The purification of the final product is often achieved using column chromatography, a preparative-scale version of TLC. The synthesis of various heterocyclic compounds, including those with a 1,3-benzodioxole core, often employs column chromatography for purification and TLC for reaction monitoring. nih.govekb.eg

Computational Chemistry and Theoretical Modeling of Piperonal, Dibenzylmercaptal Reactions

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energy Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is particularly valuable for predicting the mechanisms of chemical reactions and profiling their energy landscapes. For a molecule like Piperonal (B3395001), dibenzylmercaptal, DFT can elucidate the pathways of its formation and subsequent reactions.

DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. For instance, in the synthesis of Piperonal, dibenzylmercaptal from piperonal and benzyl (B1604629) mercaptan, DFT could be employed to model the acid-catalyzed reaction mechanism, detailing the protonation of the carbonyl oxygen, subsequent nucleophilic attack by the thiol, and the eventual formation of the thioacetal.

A recent study on the reaction of arsenicals with thiols demonstrated the utility of DFT in correlating calculated energy barriers with experimental toxicity, suggesting that reactions with lower energy barriers were more favorable. nih.gov A similar approach could be applied to understand the reactivity of the C-S bonds in this compound. For example, DFT could predict the energy barriers for the cleavage of the C-S bonds under various conditions, providing insights into the compound's stability and potential degradation pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + H₂O) | 0.0 |

| 2 | Transition State 1 (Protonation of Sulfur) | +15.2 |

| 3 | Intermediate 1 (Thiohemiketal) | +5.8 |

| 4 | Transition State 2 (C-S Bond Cleavage) | +25.7 |

| 5 | Products (Piperonal + 2 Benzyl mercaptan) | -3.4 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information that can be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com This technique is invaluable for studying the conformational flexibility of molecules and their interactions with other substrates or biological macromolecules. nih.govnih.govresearchgate.net For this compound, MD simulations can provide a detailed picture of its three-dimensional structure and dynamic behavior in different environments.

The conformational landscape of a molecule dictates its physical and chemical properties. This compound, with its multiple rotatable bonds, can adopt a wide range of conformations. MD simulations can explore this conformational space, identifying the most stable (lowest energy) conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

In the context of drug design, MD simulations are frequently used to model the binding of a ligand to its protein target. nih.gov If this compound were being investigated as a potential therapeutic agent, MD simulations could be used to predict its binding mode and affinity to a target protein. The simulations would track the interactions between the ligand and the protein's active site, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (°) | Relative Population (%) | Potential Energy (kcal/mol) |

| 1 | 60 | 45 | -12.5 |

| 2 | 180 | 30 | -11.8 |

| 3 | -60 | 25 | -11.5 |

Note: This table presents hypothetical data illustrating the potential outcomes of an MD simulation for conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, which encompass a range of methods including DFT, provide fundamental insights into the electronic structure of molecules. acs.orgnih.govnrel.gov These calculations can determine various electronic properties and reactivity descriptors that help in understanding and predicting the chemical behavior of a compound like this compound.

Key electronic properties that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Reactivity descriptors derived from quantum chemical calculations, such as Mulliken charges and Fukui functions, can identify the most reactive sites within a molecule. For this compound, these calculations could pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack. For example, the sulfur atoms, with their lone pairs of electrons, would likely be identified as nucleophilic centers.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Atom | Mulliken Charge (e) | Fukui Function (f-) | Fukui Function (f+) |

| S1 | -0.25 | 0.12 | 0.05 |

| S2 | -0.26 | 0.13 | 0.06 |

| C(thioacetal) | +0.15 | 0.03 | 0.18 |

Note: This table contains hypothetical data to illustrate the types of reactivity descriptors that can be obtained from quantum chemical calculations. f- indicates susceptibility to electrophilic attack, and f+ indicates susceptibility to nucleophilic attack.

Machine Learning and AI-Driven Approaches in Synthetic Route Prediction

Sustainable Chemistry Approaches in the Synthesis and Application of Piperonal, Dibenzylmercaptal

Development and Implementation of Greener Solvents and Solvent-Free Processes.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for dithioacetal synthesis often include volatile and hazardous organic compounds. The adoption of greener alternatives or the elimination of solvents altogether represents a significant step towards sustainability.

Greener solvent alternatives to hazardous options like dichloromethane (B109758) include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). primescholars.com These solvents offer advantages such as lower toxicity, reduced volatility, and in the case of 2-MeTHF, a renewable feedstock source from materials like corncobs. primescholars.com Polyethylene glycols (PEGs) and even water have also been explored as environmentally benign reaction media for various organic transformations, including those involving sulfur compounds. researchgate.net

Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, are an even more sustainable approach. Mechanochemistry, which involves grinding or milling solid reactants together, has emerged as a powerful solvent-free technique for various organic syntheses, including the formation of Schiff bases and other condensation reactions. youtube.com This method can lead to shorter reaction times, higher yields, and simplified work-up procedures, often eliminating the need for purification steps. researchgate.netyoutube.com While specific studies on the mechanochemical synthesis of Piperonal (B3395001), dibenzylmercaptal are not prevalent, the successful application of this technique to similar aromatic aldehydes suggests its high potential. researchgate.netyoutube.com

Table 1: Comparison of Conventional vs. Greener Solvents for Dithioacetal Synthesis This table presents illustrative data based on general findings in organic synthesis, as specific comparative studies for Piperonal, dibenzylmercaptal are not readily available.

| Solvent | Type | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Dichloromethane | Conventional (Halogenated) | High solubility for reactants | Effective but environmentally hazardous |

| Toluene | Conventional (Aromatic) | Good for azeotropic water removal | Toxic and derived from petrochemicals |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener (Bio-derived) | Renewable source, lower toxicity than THF | High potential as a replacement for conventional ethers |

| Cyclopentyl methyl ether (CPME) | Greener (Ether) | Higher boiling point, forms an azeotrope with water for easy removal | Promising alternative with improved safety and efficiency |

| Water | Greener (Benign) | Environmentally benign, non-flammable | Feasible with appropriate catalysts, such as surfactant-type catalysts |

| Solvent-Free (Mechanochemistry) | Greener (Process) | Eliminates solvent waste, can reduce reaction time and energy consumption | Highly promising for a clean and efficient synthesis |

Design and Optimization of Novel Heterogeneous and Homogeneous Catalysts.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Both heterogeneous and homogeneous catalysts have been developed for the synthesis of dithioacetals.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation and recycling, a key aspect of sustainable chemistry. rsc.org Solid acid catalysts are particularly relevant for dithioacetalization. Examples include:

Silica-supported p-toluenesulfonic acid (p-TsOH/SiO2): This system provides a solid support for the acid catalyst, allowing for easy filtration and reuse. The silica (B1680970) gel can also act as a dehydrating agent, driving the reaction equilibrium towards the product. researchgate.net

Heteropolyacids: Tungstophosphoric acid (H3PW12O40) has been shown to be a highly effective and selective catalyst for the thioacetalization of aldehydes and ketones under solvent-free conditions. youtube.com

Metal Oxides: Nano-sized metal oxides, such as Au/CeO2, have been used for the eco-friendly synthesis of piperonal from piperonyl alcohol and could potentially be adapted for the subsequent dithioacetalization step. mdpi.com

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to higher activity and selectivity. However, their separation from the product can be challenging. Sustainable advancements in this area focus on using non-toxic metals or metal-free organocatalysts.

Lewis Acids: Mild Lewis acids like hafnium trifluoromethanesulfonate (B1224126) have been used in catalytic amounts for the high-yield synthesis of thioacetals under mild conditions. youtube.com Boron trifluoride dimethyl sulfide (B99878) complex (BF3SMe2) has also been reported as an effective catalyst for the formation of methyl-dithioacetals. libretexts.orgnih.gov

Organocatalysts: Proline and its derivatives have been investigated as organocatalysts for various reactions. While their application in dithioacetalization is less common, the development of bifunctional organocatalysts that can activate both the aldehyde and the thiol is a promising research direction. nih.gov

Table 2: Overview of Catalysts for Dithioacetal Synthesis This table includes examples of catalysts used for the synthesis of dithioacetals from aromatic aldehydes, which are applicable to piperonal.

| Catalyst Type | Specific Example | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Heterogeneous | p-TsOH/SiO2 | Easy separation, reusable, acts as dehydrating agent. researchgate.net | High, due to the acidic nature required for the reaction. |

| Heterogeneous | Tungstophosphoric acid | Highly effective and selective, can be used solvent-free. youtube.com | Very high, offers a clean and efficient catalytic system. |

| Homogeneous | Hafnium trifluoromethanesulfonate | High yields under mild conditions with low catalyst loading. youtube.com | High, a good option for achieving high conversion. |

| Homogeneous | BF3SMe2 | Effective for dithioacetal formation. libretexts.orgnih.gov | Potentially effective, though separation might be a concern. |

| Organocatalyst | Bifunctional squaramide | Metal-free, potential for asymmetric synthesis. nih.gov | Exploratory, offers a novel and green catalytic approach. |

Strategies for Enhancing Atom Economy and Reducing Chemical Waste.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The E-factor, which is the ratio of the mass of waste to the mass of the product, is another important metric for assessing the environmental impact of a process. libretexts.orgchembam.com

The synthesis of this compound from piperonal and benzyl (B1604629) mercaptan is a condensation reaction that produces water as a byproduct. The reaction is as follows:

C8H6O3 (Piperonal) + 2 C7H8S (Benzyl Mercaptan) → C22H20O2S2 (this compound) + 2 H2O

The theoretical atom economy for this reaction is high, as the main byproduct is water. However, in practice, side reactions and the use of excess reagents or protecting groups can significantly lower the atom economy and increase the E-factor.

Strategies to improve atom economy and reduce waste include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents minimizes waste. primescholars.com

Optimizing Reaction Conditions: Fine-tuning parameters like temperature, pressure, and reaction time can improve selectivity and yield, thus reducing the formation of byproducts.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste generation. For instance, a one-pot synthesis could involve the in-situ generation of piperonal followed by its immediate reaction with benzyl mercaptan.

Kinetic Control: In the synthesis of unsymmetrical dithioacetals, controlling the reaction kinetics can favor the formation of the desired product over symmetrical byproducts, thereby reducing waste. nih.gov

Table 3: Atom Economy and E-Factor Considerations This table provides a theoretical calculation and qualitative assessment based on green chemistry principles.

| Metric | Ideal Value | Considerations for this compound Synthesis |

|---|---|---|

| Atom Economy | 100% | Theoretically high, but can be lowered by side reactions and purification losses. |

| E-Factor | 0 | Can be significantly greater than zero due to solvent use, catalyst separation, and byproduct formation. libretexts.orgchembam.com |

Energy-Efficient Synthetic Methods (e.g., Photochemistry, Electrochemistry, Mechanochemistry).

Reducing energy consumption is another key principle of green chemistry. Innovative synthetic methods that operate at ambient temperature and pressure can significantly lower the energy demand of a chemical process.

Electrochemistry: Electrochemical methods can replace stoichiometric redox reagents with clean electrical energy. The electrochemical synthesis of thioacetals has been reported, offering a green alternative to conventional methods. researchgate.net This technique can be highly selective and avoids the use of hazardous oxidizing or reducing agents.

Mechanochemistry: As mentioned earlier, mechanochemical synthesis is an energy-efficient, solvent-free method. The mechanical energy from grinding or milling can induce chemical reactions, often at room temperature, thus reducing the thermal energy input required for conventional solution-based reactions. youtube.com

Table 4: Energy-Efficient Synthetic Methods This table summarizes the potential of energy-efficient methods for the synthesis of this compound.

| Method | Energy Source | Key Advantages | Potential Application |

|---|---|---|---|

| Photochemistry | Light | Mild reaction conditions, potential for high selectivity. rsc.org | In the synthesis of the piperonal precursor or direct dithioacetal formation. |

| Electrochemistry | Electricity | Avoids stoichiometric redox reagents, high selectivity. researchgate.net | A clean method for the condensation of piperonal and benzyl mercaptan. |

| Mechanochemistry | Mechanical Force | Solvent-free, reduced reaction times, often at room temperature. youtube.com | A highly promising, energy-efficient, and clean synthetic route. |

Future Research Trajectories and Emerging Frontiers for Piperonal, Dibenzylmercaptal

Exploration of Novel Bio-inspired Transformations

The structure of Piperonal (B3395001), dibenzylmercaptal, containing a protected aldehyde and a biologically relevant piperonyl moiety, makes it an intriguing substrate for bio-inspired chemical transformations. Future research could explore the use of enzymatic or biomimetic catalytic systems to selectively modify this compound, paving the way for greener and more efficient synthetic routes.

One promising avenue lies in the application of enzymes that can recognize and act upon the thioacetal linkage. While thioacetals are generally stable, certain enzymatic systems could be engineered or discovered that facilitate their cleavage or modification under mild, aqueous conditions. This would offer a bio-friendly deprotection strategy, a significant advancement over traditional methods that often require harsh reagents.

Furthermore, the piperonyl moiety is a well-known substrate for various metabolic enzymes in living organisms. Research could focus on employing whole-cell biotransformations or isolated enzymes to induce modifications on the aromatic ring, such as hydroxylation or demethylenation. Such transformations would generate a library of novel derivatives with potentially altered biological activities, all starting from a single, readily accessible precursor. The exploration of these bio-inspired reactions could lead to the development of sustainable pathways for the synthesis of fine chemicals and pharmaceutical intermediates.

Applications in Advanced Materials Science and Nanotechnology

The unique combination of an aromatic, heterocyclic core and sulfur-containing functional groups in Piperonal, dibenzylmercaptal opens up possibilities for its application in materials science and nanotechnology. Organosulfur compounds are known to have a strong affinity for noble metal surfaces, a property that is extensively utilized in the formation of self-assembled monolayers (SAMs) on gold and other metallic nanoparticles. britannica.com

Future investigations could explore the potential of this compound and its derivatives to form stable and ordered SAMs on various substrates. The piperonal head group, with its distinct polarity and potential for further functionalization, could be used to tune the surface properties of materials, influencing characteristics such as hydrophobicity, biocompatibility, and chemical reactivity. The ability to pattern surfaces with these molecules could have implications for the development of novel sensors, electronic devices, and biocompatible coatings for medical implants.

In the realm of nanotechnology, the incorporation of this compound into polymer backbones or as a capping agent for quantum dots could be explored. The sulfur atoms could play a crucial role in the synthesis and stabilization of semiconductor nanocrystals, while the piperonyl group could impart specific optical or electronic properties to the resulting nanomaterials. acs.org Research in this area could lead to the creation of advanced materials with tailored functionalities for applications in optoelectronics, catalysis, and drug delivery. britannica.com

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology provides a fertile ground for exploring the potential biological activities of this compound. The piperonal scaffold is found in numerous natural products and has been utilized in the synthesis of various biologically active compounds. wikipedia.org The dibenzylmercaptal group, while primarily a protecting group, could also influence the pharmacokinetic and pharmacodynamic properties of the molecule.

A key area of future research will be the synthesis of a diverse library of analogs based on the this compound framework. By systematically varying the substituents on the aromatic ring and the nature of the thioacetal, it would be possible to probe the structure-activity relationships for various biological targets. These compounds could be screened for a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Furthermore, the thioacetal linkage itself could be designed to be cleavable under specific biological conditions, such as the reductive environment within certain cells or the acidic microenvironment of tumors. This would allow for the development of prodrugs where this compound acts as a carrier for a pharmacologically active aldehyde, which is released at the target site. Such targeted drug delivery systems could enhance the therapeutic efficacy and reduce the side effects of existing drugs. The exploration of these interdisciplinary avenues could uncover novel therapeutic agents and chemical probes to better understand complex biological processes.

High-Throughput Experimentation and Automated Synthesis for Discovery

To accelerate the exploration of the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable tools. sigmaaldrich.com These technologies allow for the rapid synthesis and screening of large numbers of compounds, dramatically speeding up the discovery of new materials and biologically active molecules.

Future research efforts should focus on developing robust and automated synthetic routes to this compound and its derivatives. This would involve the optimization of reaction conditions for the thioacetal formation and subsequent modifications, making them amenable to robotic synthesis platforms. sigmaaldrich.com The use of pre-filled reagent cartridges and automated purification systems could enable the generation of compound libraries with minimal manual intervention. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.